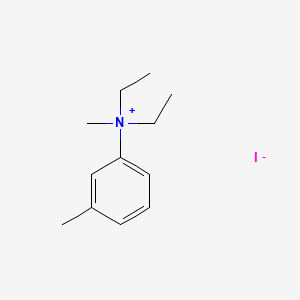

Diethylmethyl(m-tolyl)ammonium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethylmethyl(m-tolyl)ammonium iodide is an organic compound with the molecular formula C12H20IN It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups and an iodide anion

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylmethyl(m-tolyl)ammonium iodide can be synthesized through a quaternization reaction. This involves the reaction of diethylamine, methyl iodide, and m-toluidine. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

Step 1: Diethylamine reacts with methyl iodide to form diethylmethylamine.

Step 2: Diethylmethylamine then reacts with m-toluidine to form this compound.

The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(m-tolyl)ammonium iodide can undergo various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

Substitution Reactions: These typically occur in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: These require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.

Complex Formation: This can occur in the presence of metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.

Major Products Formed

Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.

Complex Formation: The major products are metal-ammonium complexes, which can have various applications in catalysis and material science.

Scientific Research Applications

Diethylmethyl(m-tolyl)ammonium iodide has several scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound can be used in the study of cell membrane permeability and ion transport due to its quaternary ammonium structure.

Industry: The compound is used in the production of surfactants and detergents, where it helps to stabilize emulsions and improve cleaning efficiency.

Mechanism of Action

The mechanism of action of diethylmethyl(m-tolyl)ammonium iodide involves its interaction with biological membranes and proteins. The positively charged ammonium group can interact with negatively charged sites on cell membranes, altering their permeability and affecting ion transport. This can lead to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Tetramethylammonium iodide: Similar structure but with four methyl groups instead of diethyl and m-tolyl groups.

Tetraethylammonium iodide: Contains four ethyl groups instead of diethyl and m-tolyl groups.

Benzyltrimethylammonium iodide: Contains a benzyl group and three methyl groups.

Uniqueness

Diethylmethyl(m-tolyl)ammonium iodide is unique due to the presence of both diethyl and m-tolyl groups. This combination can provide specific steric and electronic properties that influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over molecular interactions is required.

Biological Activity

Diethylmethyl(m-tolyl)ammonium iodide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in antimicrobial and cytotoxic activities.

1. Synthesis

This compound can be synthesized through a quaternization reaction involving diethylamine and m-tolyl iodide. The general reaction scheme is as follows:

The synthesis typically involves refluxing the reactants in an appropriate solvent, such as acetone or ethanol, to facilitate the formation of the quaternary ammonium salt.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. This compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Bacterial Activity : It has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

- Fungal Activity : The compound also demonstrates antifungal activity against Candida albicans, indicating its potential as an antifungal agent .

2.2 Cytotoxicity

In vitro studies assessing cytotoxicity have indicated that this compound possesses low toxicity towards human cell lines, suggesting a favorable safety profile for therapeutic applications. For instance, tests on Chang liver cells revealed minimal cytotoxic effects at concentrations effective for antimicrobial action .

The mechanism by which this compound exerts its biological effects is thought to involve disruption of microbial cell membranes due to its cationic nature. The positively charged ammonium group interacts with negatively charged components of bacterial membranes, leading to increased permeability and cell lysis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various quaternary ammonium compounds, including this compound, evaluated their antimicrobial efficacy in clinical isolates of Staphylococcus aureus. The results demonstrated that this compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that while the compound effectively inhibited cancer cell proliferation, it did so without significantly affecting normal cells, suggesting selective toxicity that could be leveraged in cancer therapy .

5. Data Summary

6. Conclusion

This compound presents a promising profile in terms of biological activity, particularly in antimicrobial and cytotoxic domains. Its ability to effectively combat bacterial and fungal pathogens while maintaining low toxicity towards human cells makes it a candidate for further research and potential therapeutic applications.

Ongoing studies are necessary to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings. Future research may also focus on optimizing its formulation for enhanced bioavailability and targeted delivery in therapeutic contexts.

Properties

CAS No. |

73664-10-5 |

|---|---|

Molecular Formula |

C12H20IN |

Molecular Weight |

305.20 g/mol |

IUPAC Name |

diethyl-methyl-(3-methylphenyl)azanium;iodide |

InChI |

InChI=1S/C12H20N.HI/c1-5-13(4,6-2)12-9-7-8-11(3)10-12;/h7-10H,5-6H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

GPCOWNOYQPAUPX-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)C1=CC=CC(=C1)C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.